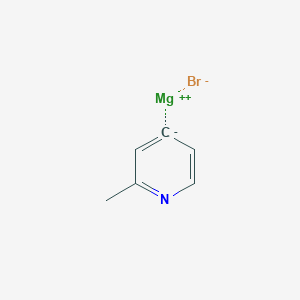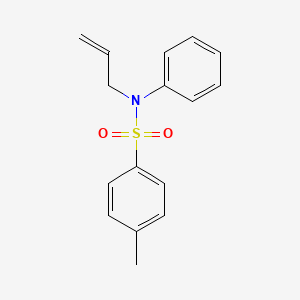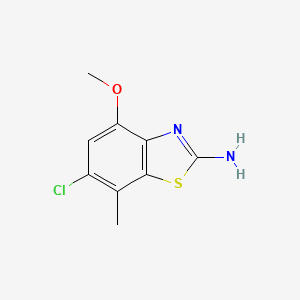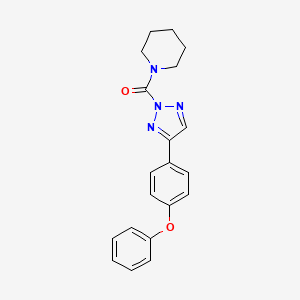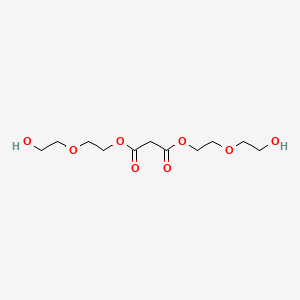
2-Ethyl-1,3-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications . The compound this compound features an indole core with ethyl and dimethyl substitutions, which can influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of various substituted indoles.
Scientific Research Applications
2-Ethyl-1,3-dimethyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .
Comparison with Similar Compounds
2-Ethyl-1,3-dimethyl-1H-indole can be compared with other indole derivatives such as:
2,3-Dimethyl-1H-indole: Similar in structure but lacks the ethyl group, which can affect its reactivity and biological activity.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its potency and selectivity in biological assays.
1-Methyl-1H-indole: Lacks the ethyl and additional methyl groups, resulting in different chemical and biological properties.
Properties
CAS No. |
3749-24-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethyl-1,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3 |
InChI Key |
WUUJXBVGWRDMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
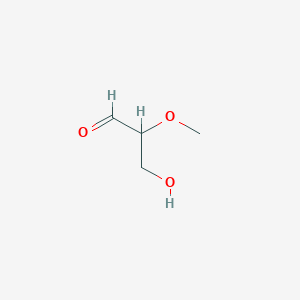
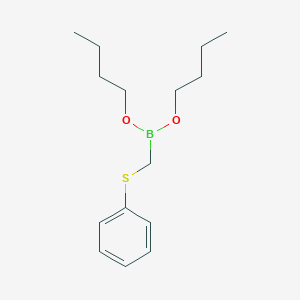

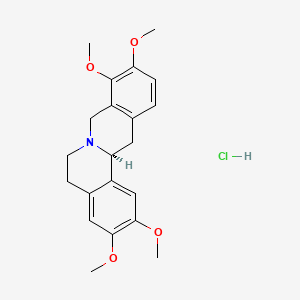

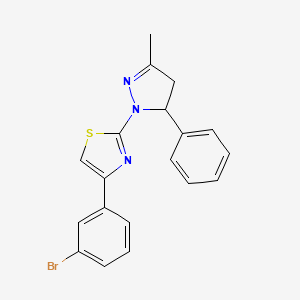
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
